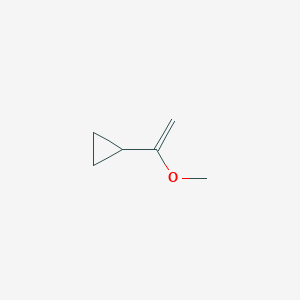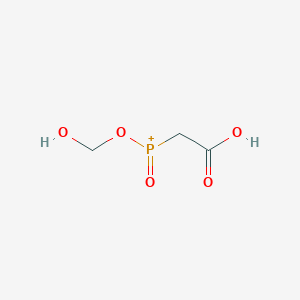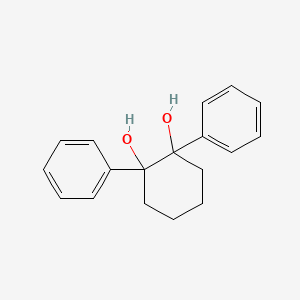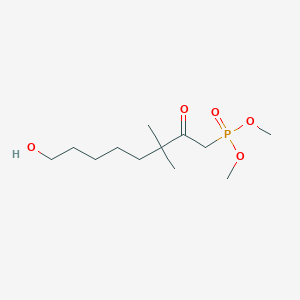
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is an organic compound that contains a phosphonate group. It is composed of 43 atoms, including 25 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 8-hydroxy-3,3-dimethyl-2-oxooctyl chloride with dimethyl phosphite under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-oxoheptylphosphonate: Similar structure but lacks the hydroxyl group.
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of the hydroxyl group.
Uniqueness
Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group in its structure
Eigenschaften
CAS-Nummer |
68382-92-3 |
|---|---|
Molekularformel |
C12H25O5P |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-8-hydroxy-3,3-dimethyloctan-2-one |
InChI |
InChI=1S/C12H25O5P/c1-12(2,8-6-5-7-9-13)11(14)10-18(15,16-3)17-4/h13H,5-10H2,1-4H3 |
InChI-Schlüssel |
DINAUKAOUMUZHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCO)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


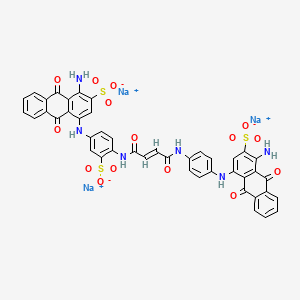
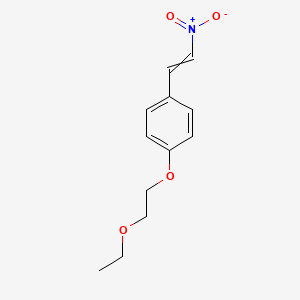
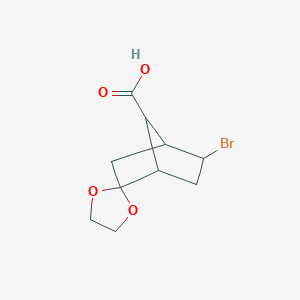
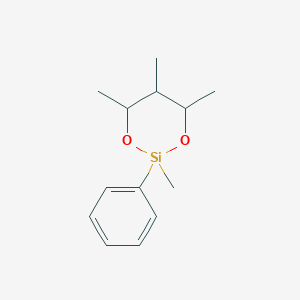
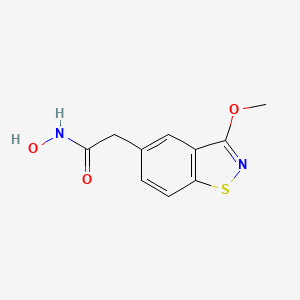
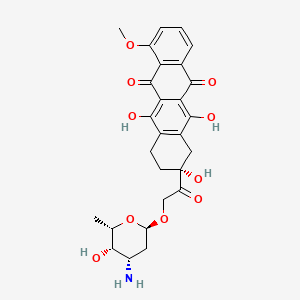
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
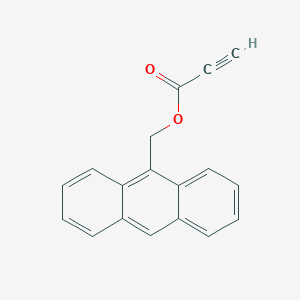
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
